5-(2-Cyclohexenyl)-2-methylpyridine
Overview
Description
5-(2-Cyclohexenyl)-2-methylpyridine is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.26 . The IUPAC name for this compound is 2-(2-cyclohexen-1-yl)-5-methylpyridine .
Synthesis Analysis
The synthesis of similar compounds involves the use of catalysts and specific reaction conditions . For instance, the production of cyclohexenyl methyl ketones, which are intermediates for the synthesis of alpha- or beta-damascone, involves the isomerization of a 3-cyclohexenyl methyl ketone in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 2nd position and a cyclohexenyl group at the 5th position . The InChI code for this compound is 1S/C12H15N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 .Scientific Research Applications
Electroluminescent Properties in Organometallics
Research into mono-cyclometalated Pt(II) complexes, involving similar compounds to 5-(2-Cyclohexenyl)-2-methylpyridine, highlights their potential in electroluminescent applications. These complexes exhibit significant π−π stacking and Pt−Pt distances, indicating their relevance in materials science, particularly in the development of new electroluminescent materials (Ionkin, Marshall, & Wang, 2005).
Structural Characterization Techniques
Studies on compounds closely related to this compound, like 2-amino-5-methylpyridine hydrochloride, have been pivotal in advancing structural characterization techniques. Using single-crystal X-ray diffraction, researchers have been able to gain deeper insights into the molecular structure and stability of these compounds (Sherfinski & Marsh, 1975).
Material Science and Medicinal Chemistry
The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to this compound, demonstrates their wide-ranging applications in both material science and medicinal chemistry. This synthesis is critical due to the extensive use of these compounds in various chemical branches (Bagdi, Santra, Monir, & Hajra, 2015).
Infrared Spectroscopy in Photoinduced Tautomerism
The study of 2-amino-5-methylpyridine through matrix-isolation infrared spectroscopy illuminates the potential of using similar compounds for understanding photoinduced amino-imino tautomerism. This research provides valuable insights into the behavior of these molecules under different light conditions, which is significant for photochemistry and photophysics (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).
Mechanism of Action
Properties
IUPAC Name |
5-cyclohex-2-en-1-yl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNOSRDMRPCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282656 | |
Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-28-5 | |
Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Cyclohexen-1-yl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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